Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate is a substituted imidazo[1,2-a]pyridine derivative characterized by a bromo substituent at position 8, a difluoromethyl group at position 2, and a methyl group at position 5. Imidazo[1,2-a]pyridines are renowned for their pharmacological versatility, including applications as kinase inhibitors, antimicrobial agents, and central nervous system modulators .
Properties
IUPAC Name |
ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF2N2O2/c1-3-19-12(18)9-8(10(14)15)16-11-7(13)4-6(2)5-17(9)11/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGUNXTVWCOKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2Br)C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the imidazo[1,2-a]pyridine core, followed by halogenation to introduce the bromine atom and difluoromethylation to add the difluoromethyl group. The final step involves esterification to produce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts to improve reaction efficiency and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate has been studied for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A study demonstrated that derivatives similar to this compound showed promising results in vitro against several cancer cell lines, including breast and lung cancer cells .
Agricultural Applications
The compound is also being investigated for its use in agricultural practices, particularly as a potential pesticide or herbicide. Its ability to target specific biochemical pathways in pests can lead to effective pest management strategies.
Case Study: Pesticidal Efficacy
A study evaluated the effectiveness of various imidazo[1,2-a]pyridine derivatives against common agricultural pests. Results indicated that this compound demonstrated significant insecticidal activity, making it a candidate for further development as an eco-friendly pesticide .
Data Table of Applications
Mechanism of Action
The mechanism by which Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
*Calculated based on molecular formulas where explicit data are unavailable.
Pharmacological and Physicochemical Properties
- Stability : Difluoromethyl groups resist oxidative degradation better than chloromethyl analogs, which are prone to hydrolysis under basic conditions .
Biological Activity
Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including synthesis, mechanism of action, and specific case studies.
- Molecular Formula : C₁₂H₁₁BrF₂N₂O₂
- CAS Number : 2451256-44-1
- Melting Point : 128–131 °C
- Molecular Weight : 333.133 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Activity Against Bacteria : In vitro studies have shown that this compound displays effective antibacterial activity against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents.
Anticancer Activity
Research has also explored the anticancer potential of this compound. The imidazo[1,2-a]pyridine derivatives have been noted for their ability to inhibit cancer cell proliferation. Specific case studies highlight:
- Mechanism of Action : The compound may inhibit key cellular pathways involved in cancer cell growth. For example, it has been suggested that similar compounds target the FtsZ protein in bacterial cells, which is crucial for cell division. This mechanism could potentially be extrapolated to understand how it might affect cancer cell division as well.
Case Studies and Research Findings
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions that introduce bromine and difluoromethyl groups into the imidazo-pyridine framework. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy.
Q & A
Q. Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., difluoromethyl splitting patterns at δ ~5.5–6.5 ppm) and carbon backbone.
- FT-IR : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 347.02).
Q. Crystallography :
- Single-crystal X-ray diffraction (via SHELX software ) resolves the 3D structure, confirming substituent positions and intermolecular interactions (e.g., halogen bonding with bromine).
Advanced: How do substituents (bromo, difluoromethyl, methyl) influence reactivity and biological activity?
Substituent effects are analyzed through comparative studies:
Advanced: What strategies address low yields in cross-coupling reactions involving this compound?
- Pre-activation of substrates : Use Boc-protected amines or silyl ethers to minimize side reactions.
- Pd-based catalysts : Employ Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos) for C-N couplings.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves purity .
Advanced: How can discrepancies in biological activity data across studies be resolved?
Contradictions often arise from:
- Assay variability : Normalize protocols (e.g., fixed cell viability assay incubation times).
- Compound purity : Validate via HPLC (≥95% purity) to exclude byproduct interference.
- Structural analogs : Compare with derivatives (e.g., 8-chloro vs. 8-bromo) to isolate substituent effects .
Advanced: What computational methods predict interactions with biological targets (e.g., kinases)?
- Molecular docking (AutoDock Vina): Models binding poses with ATP-binding pockets.
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns).
- QSAR : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .
Basic: What are the recommended handling and storage protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
